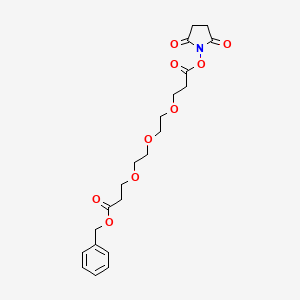

Benzyloxy carbonyl-PEG3-NHS ester

描述

属性

IUPAC Name |

benzyl 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO9/c23-18-6-7-19(24)22(18)31-21(26)9-11-28-13-15-29-14-12-27-10-8-20(25)30-16-17-4-2-1-3-5-17/h1-5H,6-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTJKBVGXWAMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101124846 | |

| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-68-9 | |

| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyloxycarbonyl-PEG3-NHS Ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-PEG3-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its applications in scientific research.

This molecule incorporates three key functional components:

-

A benzyloxycarbonyl (Cbz or Z) group , which serves as a protecting group for a carboxylic acid. This group can be selectively removed under specific conditions, allowing for subsequent chemical modifications.[2][3]

-

A triethylene glycol (PEG3) spacer , which enhances the solubility of the molecule and its conjugates in aqueous media. The PEG spacer also provides flexibility and optimal distance between conjugated molecules.[2]

-

An N-hydroxysuccinimide (NHS) ester , a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[3][4]

Chemical Properties

The fundamental chemical properties of Benzyloxycarbonyl-PEG3-NHS ester are summarized in the table below. While specific quantitative data for solubility and stability are not widely published, general characteristics of NHS esters provide valuable guidance.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₇NO₉ | [2] |

| Molecular Weight | 437.45 g/mol | [3] |

| CAS Number | 2100306-68-9 | [1][3] |

| Appearance | White to off-white solid | |

| Purity | ≥95% or ≥98% | [3] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | [3] |

| Storage Conditions | -20°C, desiccated to prevent hydrolysis. | [3][5] |

Reactivity and Stability

The reactivity of Benzyloxycarbonyl-PEG3-NHS ester is primarily dictated by the NHS ester group. NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond.[6] This reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[6]

Key considerations for reactivity and stability include:

-

pH: At pH values below 7, the reaction with amines is slow as the amine groups are protonated. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[6]

-

Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions. Therefore, stock solutions should be prepared fresh in anhydrous organic solvents like DMSO or DMF and used immediately.[5]

-

Buffer Choice: Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation reaction as they will compete for reaction with the NHS ester. Phosphate (B84403), bicarbonate, or borate (B1201080) buffers are recommended.[5]

Experimental Protocols

Protocol 1: General Protein Labeling

This protocol describes a general method for labeling a protein with Benzyloxycarbonyl-PEG3-NHS ester.

Materials:

-

Protein of interest

-

Benzyloxycarbonyl-PEG3-NHS ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

-

Desalting column

Procedure:

-

Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.[5]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve Benzyloxycarbonyl-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5]

-

Perform the Conjugation:

-

Add a 5- to 20-fold molar excess of the dissolved Benzyloxycarbonyl-PEG3-NHS ester to the protein solution.[7] The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[7]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]

-

-

Purify the Conjugate: Remove unreacted Benzyloxycarbonyl-PEG3-NHS ester and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Synthesis of a PROTAC Precursor

This protocol outlines the initial step in synthesizing a PROTAC, where a ligand for the protein of interest (POI) containing a primary amine is reacted with Benzyloxycarbonyl-PEG3-NHS ester.

Materials:

-

POI ligand with a primary amine

-

Benzyloxycarbonyl-PEG3-NHS ester

-

Anhydrous DMF

-

Diisopropylethylamine (DIPEA)

-

Reaction monitoring tools (TLC or LC-MS)

-

Purification system (e.g., column chromatography)

Procedure:

-

Reaction Setup: Dissolve the POI ligand in anhydrous DMF.

-

Addition of Reagents: Add Benzyloxycarbonyl-PEG3-NHS ester (1.0-1.2 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the POI ligand-PEG3-Cbz conjugate.

-

Applications in PROTAC Development

Benzyloxycarbonyl-PEG3-NHS ester is a valuable tool in the development of PROTACs.[1] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

The Benzyloxycarbonyl-PEG3-NHS ester serves as a versatile linker to connect the POI ligand and the E3 ligase ligand. The typical workflow is as follows:

-

The NHS ester end of the molecule is reacted with a primary amine on either the POI ligand or the E3 ligase ligand.

-

The Cbz protecting group is then removed (e.g., by hydrogenolysis) to reveal a carboxylic acid.

-

This carboxylic acid is then activated and reacted with an amine on the other ligand to complete the synthesis of the PROTAC molecule.

Visualizing the PROTAC Synthesis Workflow

The following diagrams illustrate the key steps in utilizing Benzyloxycarbonyl-PEG3-NHS ester for PROTAC synthesis.

Caption: PROTAC Synthesis Workflow

Signaling Pathway: PROTAC Mechanism of Action

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of a PROTAC.

Caption: PROTAC Mechanism of Action

Conclusion

Benzyloxycarbonyl-PEG3-NHS ester is a highly versatile and valuable reagent for researchers in chemistry, biology, and pharmacology. Its unique combination of a reactive NHS ester, a solubilizing PEG spacer, and a cleavable Cbz protecting group makes it an ideal building block for the synthesis of complex biomolecules, most notably PROTACs. By understanding its chemical properties and employing optimized reaction protocols, scientists can effectively leverage this tool to advance their research in targeted protein degradation and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzyloxy carbonyl-PEG3-NHS ester, CAS 2100306-68-9 | AxisPharm [axispharm.com]

- 3. This compound, 2100306-68-9 | BroadPharm [broadpharm.com]

- 4. PEG NHS ester | BroadPharm [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Heterobifunctional PEG3-NHS Ester Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and application of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers featuring a terminal N-hydroxysuccinimide (NHS) ester. While the specific term "Z-PEG3-NHS ester" is not commonly found in literature and may refer to a specialized construct, this guide will focus on the widely used class of heterobifunctional PEG3-NHS esters, with a primary focus on Azido-PEG3-NHS ester as a representative molecule. The principles and protocols discussed are broadly applicable to other linkers in this class.

Core Structure and Function

Heterobifunctional PEG3-NHS esters are crosslinking reagents that possess two different reactive functional groups at either end of a three-unit polyethylene glycol spacer. This structure allows for the sequential conjugation of two different molecules.

Key Structural Components:

-

N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive group. It readily reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[][2] This reaction is highly efficient in aqueous solutions at a slightly basic pH (7.2-8.5).[][2]

-

Polyethylene Glycol (PEG) Linker: The three-unit PEG spacer is a hydrophilic and flexible chain. The inclusion of a PEG linker in bioconjugates can increase the solubility and stability of the resulting molecule.[3][4] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

-

Second Functional Group: This group provides the second point of reactivity. A common and versatile example is the azide (B81097) group (-N3) , as seen in Azido-PEG3-NHS ester. The azide group is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[5] Specifically, the azide group can react with an alkyne-modified molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[5] Another common functional group is a carboxylic acid , as in Acid-PEG3-NHS ester, which can be reacted with primary amines using activators like EDC or DCC.[3][6]

The "Z" in the user's query likely refers to the benzyloxycarbonyl (Cbz or Z) group .[7][8] This is a well-established protecting group for amines in organic synthesis.[7][9] While a direct "Z-PEG3-NHS ester" is not a standard commercially available linker, a molecule could theoretically be synthesized with a Z-protected amine at one end of the PEG chain. The Z-group would then need to be removed to reveal the amine for subsequent conjugation.

Chemical Structure of Azido-PEG3-NHS Ester

References

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 4. nhsjs.com [nhsjs.com]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. confluore.com.cn [confluore.com.cn]

- 8. interchim.fr [interchim.fr]

- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG3 Linker in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, the strategic selection of a chemical linker is a critical determinant of a bioconjugate's ultimate success. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, celebrated for their capacity to enhance the physicochemical and pharmacological properties of biomolecules.[1] This in-depth technical guide focuses on the core purpose and utility of the short-chain PEG3 linker in bioconjugation. Comprising three ethylene (B1197577) glycol units, the PEG3 linker offers a unique balance of hydrophilicity, defined length, and flexibility, making it a strategic choice in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.[2][3] This guide will provide a comprehensive overview of the PEG3 linker's properties, applications, and the methodologies for its implementation, empowering researchers to leverage its full potential in the development of next-generation bioconjugates.

The Core Purpose of the PEG3 Linker in Bioconjugation

The primary function of a PEG linker in bioconjugation is to serve as a flexible, hydrophilic spacer connecting a biomolecule, such as an antibody or peptide, to a payload, which could be a small molecule drug, a fluorescent dye, or another biomolecule.[4][5] The PEG3 linker, as a discrete and short-chain PEG, fulfills this role with several distinct advantages:

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a propensity for aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG3 linker can significantly improve the aqueous solubility of the entire bioconjugate, mitigating aggregation issues and enabling higher drug-to-antibody ratios (DARs) without compromising stability.[5][6]

-

Improved Pharmacokinetics: The hydrophilic PEG moiety creates a hydration shell around the payload. This can shield the bioconjugate from premature clearance by the reticuloendothelial system, thereby extending its circulation half-life.[7][8]

-

Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload complex, reducing the risk of an undesirable immune response.[4][5]

-

Defined Spacer Length: The discrete length of the PEG3 linker provides precise spatial control between the conjugated molecules. This is crucial for optimizing the binding affinity of the targeting moiety and ensuring the payload can effectively reach its site of action.[4]

-

Flexibility for Ternary Complex Formation: In the context of PROTACs, the flexibility of the PEG3 linker is advantageous for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for efficient protein degradation.[9]

Data Presentation: The Impact of Short-Chain PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of short-chain PEG linkers, including those with lengths comparable to PEG3, on the properties of bioconjugates.

| Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance. This data, synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8, demonstrates that even short PEG linkers can reduce the clearance rate of ADCs. |

| Linker | IC50 (nM) | Target Receptor |

| PEG2 | 3.2 ± 0.2 | GRPR |

| PEG3 | 3.9 ± 0.3 | GRPR |

| PEG4 | 5.4 ± 0.4 | GRPR |

| PEG6 | 5.8 ± 0.3 | GRPR |

| Table 2: Effect of Short PEG Linker Length on Receptor Binding Affinity. Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, shorter PEG linkers resulted in a lower IC50 value, indicating a higher binding affinity. |

Experimental Protocols

Detailed methodologies for key experiments involving PEG3 linkers are provided below. These protocols are intended to serve as a guide and may require optimization for specific applications.

Protocol 1: Site-Specific Conjugation of a PEG3-Maleimide Linker to an Antibody

This protocol outlines the conjugation of a PEG3-maleimide linker to free thiol groups on an antibody, which are typically generated by the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

PEG3-Maleimide linker

-

Phosphate-buffered saline (PBS), pH 7.2

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column

-

Reaction Buffer (e.g., PBS with EDTA)

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the antibody in Reaction Buffer.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

-

-

Conjugation Reaction:

-

Dissolve the PEG3-maleimide linker in DMF or DMSO to prepare a stock solution.

-

Add the PEG3-maleimide stock solution to the reduced antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is generally recommended.[10]

-

Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[10]

-

-

Purification:

-

Purify the resulting antibody-PEG3 conjugate using a size-exclusion chromatography (SEC) column to remove unconjugated linker and any aggregates.

-

Protocol 2: Characterization of PEG3-Conjugated Antibodies

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug-linker molecules, as each addition increases the hydrophobicity of the antibody.

Materials:

-

Purified ADC sample

-

HIC column

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer)

-

Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer)

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the ADC species with a decreasing salt gradient (from Mobile Phase A to Mobile Phase B).

-

Monitor the elution profile at 280 nm. The peaks corresponding to different DAR species will be resolved.

-

Calculate the average DAR by integrating the peak areas of the different species.

B. Intact Mass Analysis by Mass Spectrometry (MS)

Intact mass analysis provides the molecular weight of the entire conjugated protein, allowing for the confirmation of successful conjugation and determination of the DAR.

Materials:

-

Purified ADC sample

-

LC-MS system (e.g., ESI-QTOF)

-

Appropriate solvents for LC

Procedure:

-

Desalt the ADC sample using a suitable method.

-

Inject the sample into the LC-MS system.

-

Acquire the mass spectrum of the intact ADC.

-

Deconvolute the raw data to obtain the zero-charge mass of the different ADC species.

-

The mass difference between the unconjugated antibody and the conjugated species will correspond to the mass of the attached drug-linker moieties, allowing for the determination of the DAR.

Mandatory Visualizations

Conclusion

The PEG3 linker represents a versatile and powerful tool in the bioconjugation scientist's arsenal. Its discrete length, hydrophilicity, and flexibility provide a means to finely tune the properties of bioconjugates, leading to improved solubility, stability, and pharmacokinetic profiles. While the optimal linker choice is ultimately dependent on the specific antibody, payload, and target, the principles and methodologies outlined in this guide provide a solid foundation for the rational design and development of next-generation biotherapeutics incorporating the PEG3 linker. As the field of bioconjugation continues to evolve, the strategic application of well-defined linkers like PEG3 will undoubtedly play a central role in the creation of safer and more effective targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. purepeg.com [purepeg.com]

- 7. mdpi.com [mdpi.com]

- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. precisepeg.com [precisepeg.com]

- 10. medchemexpress.com [medchemexpress.com]

The Strategic Role of the Benzyl Protecting Group in Z-PEG3-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Z-PEG3-NHS ester, a heterobifunctional crosslinker, with a specific focus on the critical role of its benzyloxycarbonyl (Z or Cbz) protecting group. This document delves into the chemical properties, synthesis, and applications of Z-PEG3-NHS ester, offering detailed experimental protocols and quantitative data to support its use in advanced bioconjugation, drug delivery, and proteomics.

Introduction to Z-PEG3-NHS Ester: A Multifunctional Tool

Z-PEG3-NHS ester is a chemical linker designed for the precise and controlled modification of biomolecules. It is composed of three key functional components:

-

N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides.[1]

-

Triethylene Glycol (PEG3) Spacer: The short polyethylene (B3416737) glycol chain enhances the solubility of the molecule and the resulting conjugate in aqueous environments.[2][3] It also provides a flexible spacer arm that can reduce steric hindrance between the conjugated molecules.[4]

-

Benzyloxycarbonyl (Z or Cbz) Group: This is a well-established amine-protecting group that is stable under a variety of conditions, yet can be selectively removed when desired.[5] Its presence is central to the strategic application of this linker in multi-step conjugation processes.

The strategic combination of these three components makes Z-PEG3-NHS ester a valuable reagent for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4][6][7]

The Pivotal Role of the Benzyl Protecting Group (Z-Group)

The benzyloxycarbonyl (Z) group serves as a temporary protecting group for a primary amine. In the context of Z-PEG3-NHS ester, this protected amine provides a latent reactive site that can be unmasked in a later synthetic step. This feature is the cornerstone of its utility in orthogonal chemical strategies.

Orthogonal Protection and Deprotection:

In complex chemical syntheses, particularly in peptide synthesis and bioconjugation, it is often necessary to modify different parts of a molecule in a specific sequence. An orthogonal protection strategy employs protecting groups that can be removed under distinct conditions without affecting other protecting groups present in the molecule.[5][8][9]

The Z-group is stable under the acidic and basic conditions often used to remove other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively.[5] This stability allows for selective deprotection and subsequent modification of other parts of a molecule while the Z-protected amine remains intact.

The Z-group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).[5] This mild deprotection method is compatible with many sensitive functional groups found in biomolecules.

The strategic utility of the Z-group in a multi-step conjugation is illustrated in the following workflow:

Figure 1: Strategic workflow illustrating the role of the Z-group in a sequential bioconjugation.

Synthesis of Z-PEG3-NHS Ester

The synthesis of Z-PEG3-NHS ester is typically achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below:

-

Protection of the amine: The synthesis often begins with a PEG linker that has an amino group at one end and a hydroxyl group at the other. The amino group is first protected with the benzyloxycarbonyl (Z) group.

-

Modification of the terminal hydroxyl group: The terminal hydroxyl group is then converted to a carboxylic acid.

-

Activation of the carboxylic acid: Finally, the carboxylic acid is activated by converting it to an N-hydroxysuccinimide ester.

A more detailed representation of the synthesis of the key precursor, Cbz-NH-PEG3-COOH, is as follows:

Figure 2: Synthetic pathway for Z-PEG3-NHS ester.

Experimental Protocols

General Protocol for Conjugation of Z-PEG3-NHS Ester to a Protein

This protocol provides a general guideline for the conjugation of Z-PEG3-NHS ester to a protein, such as an antibody. Optimization may be required for specific proteins and applications.

Materials:

-

Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Z-PEG3-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., size-exclusion chromatography or dialysis)[10]

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[11]

-

Z-PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the Z-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[12]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Z-PEG3-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]

-

Purification: Remove excess, unreacted Z-PEG3-NHS ester and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Analyze the conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and LC-MS to determine the degree of labeling and confirm the identity of the product.[13][14]

Protocol for Z-Group Deprotection

Materials:

-

Z-protected conjugate

-

Methanol (B129727) or ethanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Inert gas (e.g., nitrogen or argon)

-

Celite

Procedure:

-

Dissolution: Dissolve the Z-protected conjugate in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the conjugate) under an inert atmosphere.

-

Hydrogenation: Secure a hydrogen-filled balloon to the reaction flask or place it in a hydrogenation apparatus. Stir the reaction mixture vigorously under a hydrogen atmosphere for 2-16 hours.[5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected conjugate.

Quantitative Data Presentation

The efficiency of conjugation and deprotection reactions is critical for the successful application of Z-PEG3-NHS ester. The following tables summarize typical reaction parameters and expected outcomes.

Table 1: Reaction Conditions for NHS Ester Conjugation

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Higher pH increases the rate of reaction but also the rate of NHS ester hydrolysis.[15] |

| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | The optimal ratio depends on the protein and the desired degree of labeling. |

| Reaction Time | 1 - 4 hours at RT; 4 - 12 hours at 4°C | Longer reaction times may be necessary for less reactive proteins. |

| Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation. |

| Quenching Agent | Tris or Glycine (50-100 mM) | Quenches unreacted NHS ester. |

Table 2: Deprotection Conditions for Z-Group

| Parameter | Recommended Conditions | Notes |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Other catalysts like Pearlman's catalyst can also be used. |

| Catalyst Loading | 10 - 20 mol% | Higher loading may be required for difficult substrates. |

| Solvent | Methanol, Ethanol, THF | The choice of solvent depends on the solubility of the conjugate. |

| Hydrogen Source | H₂ gas (balloon or Parr shaker) | Transfer hydrogenation reagents can also be used. |

| Reaction Time | 2 - 16 hours | Reaction progress should be monitored by LC-MS or TLC. |

| Temperature | Room Temperature |

Signaling Pathways and Logical Relationships

The application of Z-PEG3-NHS ester is particularly relevant in the construction of antibody-drug conjugates (ADCs). The following diagram illustrates the general mechanism of action of an ADC.

Figure 3: General mechanism of action for an antibody-drug conjugate (ADC).

Conclusion

Z-PEG3-NHS ester is a powerful and versatile tool for researchers in drug development and bioconjugation. The strategic inclusion of the benzyloxycarbonyl protecting group enables sophisticated, multi-step synthetic strategies that are essential for the construction of complex biomolecular architectures. By providing orthogonal reactivity, the Z-group allows for the precise and controlled assembly of conjugates, such as ADCs, where specific placement of different molecular entities is critical for therapeutic efficacy. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of Z-PEG3-NHS ester in a variety of research and development applications.

References

- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 2. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 3. Application of PEG Linker | AxisPharm [axispharm.com]

- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What Are PEG Linkers and Their Applications? - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 8. researchgate.net [researchgate.net]

- 9. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. furthlab.xyz [furthlab.xyz]

- 11. broadpharm.com [broadpharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. rsc.org [rsc.org]

- 14. enovatia.com [enovatia.com]

- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

The Nuances of Reactivity: An In-depth Technical Guide to N-hydroxysuccinimide Ester Chemistry with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, peptides, oligonucleotides, and other biomolecules. Their reactivity and selectivity for primary amines have made them indispensable tools in the development of antibody-drug conjugates (ADCs), diagnostic assays, and a wide array of labeled biological reagents. This technical guide delves into the core principles governing the reactivity of NHS esters with primary amines, providing quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which subsequently collapses, releasing N-hydroxysuccinimide as a leaving group and forming a stable and irreversible amide bond.[1][2]

The efficiency of this conjugation is critically dependent on the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis, where the NHS ester reacts with water.[2][3] The balance between these two reactions is heavily influenced by the reaction conditions, most notably pH.

The Critical Role of pH

The pH of the reaction buffer is the single most important parameter in NHS ester chemistry. It directly dictates the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[2][4]

-

Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards NHS esters.[2][4]

-

Optimal pH (7.2-8.5): This range represents a crucial compromise. It is sufficiently basic to ensure a significant concentration of deprotonated, nucleophilic primary amines (-NH₂) to drive the reaction forward, while not being so alkaline as to excessively accelerate the competing hydrolysis of the NHS ester.[2][5] The optimal pH for many NHS ester labeling reactions is frequently cited as 8.3-8.5.[2][4]

-

High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis rises dramatically, which can significantly diminish the yield of the desired conjugate.[2][4]

Quantitative Data on NHS Ester Reactivity and Stability

| Parameter | Condition | Observation | Reference |

| Optimal pH for Aminolysis | Reaction Buffer | 8.3 - 8.5 | [4] |

| Half-life of NHS Ester Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | [5] |

| Half-life of NHS Ester Hydrolysis | pH 8.6, 4°C | 10 minutes | [5] |

| Porphyrin P3-NHS Hydrolysis t₁/₂ (RT) | pH 8.0 | 210 minutes | [6] |

| pH 8.5 | 180 minutes | [6] | |

| pH 9.0 | 125 minutes | [6] | |

| Porphyrin P4-NHS Hydrolysis t₁/₂ (RT) | pH 8.0 | 190 minutes | [6] |

| pH 8.5 | 130 minutes | [6] | |

| pH 9.0 | 110 minutes | [6] |

| Amine Source | Relative Reactivity with NHS Ester | Stability of Resulting Bond | Reference |

| Primary Aliphatic Amine (e.g., Lysine ε-amino group, N-terminus) | High | Very Stable (Amide bond) | [1] |

| Primary Aromatic Amine (e.g., Aniline derivatives) | Moderate | Stable (Amide bond) | [7] |

| Secondary Amine | Low | Stable (Amide bond) | [7] |

| Hydroxyl Group (e.g., Serine, Threonine) | Very Low | Unstable (Ester bond) - susceptible to hydrolysis | [1] |

| Sulfhydryl Group (e.g., Cysteine) | Very Low | Unstable (Thioester bond) - susceptible to hydrolysis and aminolysis | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving NHS ester chemistry.

General Protocol for Labeling Proteins with NHS Esters

This protocol is a general guideline for labeling antibodies or other proteins with fluorescent dyes or other molecules functionalized with an NHS ester.

1. Preparation of Protein Solution:

-

Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.[4][8] Recommended buffers include 0.1 M sodium bicarbonate, pH 8.3-8.5, or 0.1 M phosphate (B84403) buffer, pH 7.2-8.0.[4][9]

-

Ensure the protein solution is free of primary amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[5]

2. Preparation of NHS Ester Stock Solution:

-

Immediately before use, dissolve the NHS ester in an anhydrous, amine-free organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[4][9]

-

Note: DMF can degrade to dimethylamine, which will react with the NHS ester. Use high-quality, fresh DMF.[4]

3. Labeling Reaction:

-

Calculate the required amount of NHS ester. A molar excess of 8-20 fold of the NHS ester to the protein is a common starting point for optimization.[4][8]

-

The formula for calculating the weight of NHS ester is: NHS_ester_weight [mg] = Molar_Excess × protein_weight [mg] × NHS_ester_molar_weight [Da] / protein_molar_weight [Da][4]

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing or stirring.[9]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[5][9]

4. Quenching the Reaction (Optional but Recommended):

-

To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5] Incubate for 30 minutes.

5. Purification of the Conjugate:

-

Separate the labeled protein from unreacted NHS ester and byproducts using a desalting column, size-exclusion chromatography (e.g., Sephadex G-25), or dialysis.[8][9]

Protocol for Labeling Amine-Modified Oligonucleotides

1. Preparation of Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer, pH 8.3-9.0, to a concentration of approximately 0.2 µmole in 500 µL.[1]

2. Preparation of NHS Ester Stock Solution:

-

Dissolve a 5-10 fold molar excess of the NHS ester in a small volume (e.g., 25 µL) of anhydrous DMSO or DMF.[1]

3. Labeling Reaction:

-

Add the NHS ester solution to the oligonucleotide solution.[1]

-

Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[10]

4. Purification of the Labeled Oligonucleotide:

-

Purify the conjugate using methods such as ethanol (B145695) precipitation, gel filtration, or HPLC.[10]

Mandatory Visualizations

Reaction Mechanism of NHS Ester with a Primary Amine

Caption: Nucleophilic acyl substitution mechanism of an NHS ester with a primary amine.

General Experimental Workflow for Protein Labeling

Caption: A typical workflow for labeling proteins using NHS ester chemistry.

Competing Reactions in NHS Ester Chemistry

Caption: The competition between aminolysis and hydrolysis in NHS ester reactions.

References

- 1. glenresearch.com [glenresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 7. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. interchim.fr [interchim.fr]

The Strategic Application of Benzyloxycarbonyl-PEG3-NHS Ester in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's ubiquitin-proteasome system to achieve targeted protein degradation. The design of these heterobifunctional molecules, which link a target protein ligand to an E3 ligase ligand, is critically dependent on the chemical linker. This in-depth technical guide focuses on the application of Benzyloxycarbonyl-PEG3-NHS ester as a versatile linker in PROTAC synthesis. We will explore its chemical properties, its role in modulating the physicochemical characteristics of the resulting PROTAC, and provide detailed experimental protocols for its use. Furthermore, this guide will present a framework for the quantitative evaluation of PROTACs synthesized with this linker and visualize the key chemical transformations and biological pathways.

Introduction to PROTAC Technology and the Central Role of Linkers

PROTACs are innovative heterobifunctional molecules that orchestrate the degradation of specific target proteins.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[2] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule.[3]

The linker component of a PROTAC is not merely a spacer but a critical determinant of its biological activity. The linker's length, rigidity, and chemical composition influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[4][5] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic profiles.[6]

Benzyloxycarbonyl-PEG3-NHS Ester: A Versatile Linker for PROTAC Synthesis

Benzyloxycarbonyl-PEG3-NHS ester is a bifunctional linker that incorporates three key chemical motifs:

-

A PEG3 Spacer: The short polyethylene glycol chain enhances the hydrophilicity of the PROTAC molecule, which can improve its solubility in aqueous environments.[6]

-

An NHS Ester: The N-hydroxysuccinimide ester is a reactive group that readily forms stable amide bonds with primary amines, a common functional group in protein ligands.[7]

-

A Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group protects an amine functionality, allowing for sequential and controlled conjugation steps during PROTAC synthesis.[8]

The combination of these features makes Benzyloxycarbonyl-PEG3-NHS ester a valuable tool for the modular and efficient assembly of PROTACs.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1310327-18-4 | [8] |

| Molecular Formula | C17H25NO7 | [8] |

| Molecular Weight | 355.383 g/mol | [8] |

| Purity | ≥95% | [8] |

| Recommended Storage | Store at -5°C, keep in dry and avoid sunlight. | [8] |

Table 1: Physicochemical Properties of Cbz-N-amido-PEG3-acid

PROTAC Synthesis Utilizing Benzyloxycarbonyl-PEG3-NHS Ester

The synthesis of a PROTAC using Benzyloxycarbonyl-PEG3-NHS ester typically involves a multi-step process. The following is a representative experimental workflow.

Caption: A typical workflow for the synthesis of a PROTAC using Cbz-PEG3-NHS ester.

Experimental Protocols

Step 1: Conjugation of Benzyloxycarbonyl-PEG3-NHS Ester to an Amine-Containing POI Ligand

This protocol describes the reaction of the NHS ester with a primary amine on the POI ligand to form a stable amide bond.[7][9]

-

Reagent Preparation:

-

Dissolve the amine-containing POI ligand in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Dissolve Benzyloxycarbonyl-PEG3-NHS ester in the same solvent.

-

-

Reaction Setup:

-

To the solution of the POI ligand, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of Benzyloxycarbonyl-PEG3-NHS ester.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to maintain a slightly basic pH (around 8.0-9.0), which is optimal for the NHS ester reaction.[9]

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed with a mild aqueous acid and brine.

-

The organic layer is then dried and concentrated.

-

The crude product is purified by flash chromatography to yield the Cbz-protected POI-linker conjugate.

-

Step 2: Cbz Deprotection

This step involves the removal of the Cbz protecting group to expose a primary amine for subsequent conjugation.[10]

-

Reaction Setup:

-

Dissolve the Cbz-protected POI-linker conjugate in a suitable solvent, such as methanol (B129727) or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

-

-

Reaction Conditions:

-

The reaction vessel is purged with hydrogen gas (H2) and the reaction is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the deprotected POI-linker conjugate, which is often used in the next step without further purification.

-

Step 3: Conjugation to an E3 Ligase Ligand

The final step involves the formation of an amide bond between the deprotected POI-linker conjugate and a carboxylic acid-functionalized E3 ligase ligand.[8]

-

Reagent Preparation:

-

Dissolve the E3 ligase ligand (with a carboxylic acid) and the deprotected POI-linker conjugate in an anhydrous solvent like DMF.

-

-

Reaction Setup:

-

Add an amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA to the reaction mixture.

-

-

Reaction Conditions:

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

-

Work-up and Purification:

-

The final PROTAC is purified from the reaction mixture using preparative HPLC.

-

The identity and purity of the final product are confirmed by analytical techniques such as LC-MS and NMR.

-

Quantitative Evaluation of PROTAC Efficacy

The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is typically quantified by determining the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[5]

While no specific degradation data for a PROTAC synthesized with Benzyloxycarbonyl-PEG3-NHS ester is available in the reviewed literature, Table 2 provides a template for how such data would be presented.

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Hypothetical PROTAC-1 | Target X | Cell Line Y | Data | Data | N/A |

| Hypothetical PROTAC-2 | Target X | Cell Line Z | Data | Data | N/A |

Table 2: Template for Quantitative Degradation Data of a PROTAC

Biological Signaling and Mechanism of Action

The ultimate goal of a PROTAC is to hijack the ubiquitin-proteasome system to degrade a target protein. The signaling pathway is initiated by the formation of the ternary complex.

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

Benzyloxycarbonyl-PEG3-NHS ester is a valuable and versatile linker for the synthesis of PROTACs. Its trifunctional nature allows for a modular and controlled assembly of these complex molecules. The incorporated PEG spacer can favorably modulate the physicochemical properties of the final PROTAC, potentially leading to improved solubility and bioavailability. While specific quantitative data for PROTACs utilizing this exact linker is not yet widely published, the established chemical principles and synthetic protocols outlined in this guide provide a solid foundation for researchers to design and synthesize novel protein degraders. The continued exploration of linkers with diverse properties, such as Benzyloxycarbonyl-PEG3-NHS ester, will undoubtedly contribute to the advancement of PROTAC technology and its therapeutic applications.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 [pubmed.ncbi.nlm.nih.gov]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. 1310327-18-4, CBZ-NH-PEG3-COOH - Biopharma PEG [biochempeg.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. tandfonline.com [tandfonline.com]

A Technical Guide to Z-PEG3-NHS Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-PEG3-NHS esters, versatile bifunctional linkers used in bioconjugation, drug delivery, and proteomics. As "Z" is a variable component, this guide focuses on two common and illustrative examples: Azido-PEG3-NHS ester and Acid-PEG3-NHS ester . These compounds serve as powerful tools for covalently attaching molecules to proteins, oligonucleotides, and other amine-containing biomolecules.

Core Properties and Supplier Information

The selection of a suitable PEG linker is critical for the successful development of bioconjugates. The following table summarizes the key quantitative data for Azido-PEG3-NHS ester and Acid-PEG3-NHS ester, along with a list of representative suppliers and their catalog numbers.

| Property | Azido-PEG3-NHS ester | Acid-PEG3-NHS ester |

| Molecular Formula | C13H20N4O7[1][2] | C14H21NO9[3][4] |

| Molecular Weight | 344.32 g/mol [1][2] | 347.32 g/mol [3][5] |

| CAS Number | 1245718-89-1[1][2] | 1835759-79-9[3][5] |

| Purity | Typically ≥95% or ≥98%[1][6] | Typically >95% or ≥98%[3][5] |

| Storage Conditions | -20°C[7][8] | -20°C or 0-4°C for short term[3][4][8] |

| Solubility | Soluble in DMSO, DMF, DCM[4] | Soluble in DMSO, DMF, DCM[4] |

| Representative Suppliers & Catalog Numbers | ||

| BroadPharm | BP-21605 | BP-22972[4] |

| ChemScene | CS-0105091 | CS-0114342[5] |

| MedKoo Biosciences | 572926[3] | |

| MedchemExpress | HY-140764[9] | |

| AxisPharm | AP10258[1] | |

| Creative Biolabs | ADC-L-099 | ADC-L-689[10] |

| Fisher Scientific | NC1171837[6] |

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of Z-PEG3-NHS esters to proteins and oligonucleotides. These are general procedures and may require optimization for specific applications.

Protein Labeling with Azido-PEG3-NHS Ester

This protocol describes the covalent attachment of Azido-PEG3-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein, such as an antibody.

Materials:

-

Protein solution (e.g., IgG antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Azido-PEG3-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[8]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG3-NHS ester in anhydrous DMSO or DMF.[8][11] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[8]

-

Conjugation Reaction:

-

While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the Azido-PEG3-NHS ester stock solution.[8][11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein precipitation.[12]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-8 hours with gentle agitation.[8][11][]

-

-

Quenching: (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted Azido-PEG3-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[8][11]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the incorporated azide (B81097) (if a fluorescent tag is subsequently added via click chemistry).

Oligonucleotide Conjugation with Acid-PEG3-NHS Ester

This protocol details the conjugation of Acid-PEG3-NHS ester to an amine-modified oligonucleotide.

Materials:

-

5'- or 3'-amino-modified oligonucleotide

-

Acid-PEG3-NHS ester

-

Anhydrous DMSO

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium borate, pH 8.5)[14]

-

Purification system (e.g., HPLC or gel filtration)

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mg/mL.

-

Reagent Preparation: Just before use, dissolve the Acid-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[15]

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved Acid-PEG3-NHS ester to the oligonucleotide solution.

-

Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.[14]

-

-

Purification: Purify the conjugated oligonucleotide from excess reagent and unconjugated oligonucleotide using reverse-phase HPLC, ion-exchange HPLC, or gel filtration.

-

Analysis: Confirm the successful conjugation and assess the purity of the final product using techniques such as mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for antibody-drug conjugate (ADC) development and a simplified representation of how these linkers can be used to study the Hedgehog signaling pathway.

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using Azido-PEG3-NHS ester.

Caption: A conceptual diagram illustrating how an Acid-PEG3-NHS ester could be used to create a targeted Hedgehog (Hh) pathway inhibitor for cancer research.[16]

References

- 1. Azido-PEG3-NHS ester | CAS 1245718-89-1 | AxisPharm [axispharm.com]

- 2. Azido-PEG3-NHS ester | C13H20N4O7 | CID 77078451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Acid-PEG3-NHS ester, 1835759-79-9 | BroadPharm [broadpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. Broadpharm Azido-PEG3-NHS ester | 1245718-89-1 | MFCD23726613 | 500 mg, | Fisher Scientific [fishersci.com]

- 7. PC Azido-PEG3-NHS carbonate ester, 1802907-96-5 | BroadPharm [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Acid-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. broadpharm.com [broadpharm.com]

- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. mdpi.com [mdpi.com]

Benzyloxycarbonyl-PEG3-NHS Ester: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyloxycarbonyl-PEG3-NHS ester (Cbz-PEG3-NHS ester), a versatile heterobifunctional crosslinker used extensively in bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, detailed experimental protocols for its use, and visual representations of the underlying chemical processes.

Core Properties and Specifications

Benzyloxycarbonyl-PEG3-NHS ester is a polyethylene (B3416737) glycol (PEG) linker containing a benzyloxycarbonyl (Cbz or Z) protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other. The Cbz group provides a stable protecting group for the amine, which can be removed under specific conditions, while the NHS ester is highly reactive towards primary amines. The PEG3 spacer arm enhances water solubility and provides spatial separation between conjugated molecules.

A summary of the key quantitative data for Benzyloxycarbonyl-PEG3-NHS ester is presented in the table below.

| Property | Value | References |

| Molecular Formula | C21H27NO9 | |

| Molecular Weight | 437.44 g/mol | |

| CAS Number | 2100306-68-9 | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, CH2Cl2 | [1] |

| Storage | -20°C, desiccated | [1] |

Applications in Research and Drug Development

The primary application of Benzyloxycarbonyl-PEG3-NHS ester lies in its ability to covalently link molecules. The NHS ester reacts with primary amines on proteins, peptides, antibodies, and other biomolecules to form stable amide bonds.[1] This reactivity makes it a valuable tool for:

-

PEGylation: The addition of the PEG linker can increase the solubility and stability of biomolecules.

-

Bioconjugation: It is used to create antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutic and diagnostic agents.

-

PROTAC Synthesis: It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.

-

Surface Modification: Immobilization of proteins or other molecules onto surfaces for various bioassays and applications.

The Cbz-protected amine offers the potential for sequential conjugations. After the initial reaction via the NHS ester, the Cbz group can be removed through hydrogenolysis to expose a primary amine for a subsequent conjugation step.[1]

Experimental Protocols

The following protocols are generalized procedures for the use of Benzyloxycarbonyl-PEG3-NHS ester in the labeling of proteins. The specific reaction conditions, such as molar ratios and incubation times, may need to be optimized for a particular application.

Materials Required:

-

Benzyloxycarbonyl-PEG3-NHS ester

-

Protein or other amine-containing molecule to be labeled

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; glycine (B1666218) solution)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Protocol 1: General Protein Labeling

This protocol describes a general method for conjugating Cbz-PEG3-NHS ester to a protein.

-

Preparation of the Protein Solution:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, exchange the buffer using dialysis or a desalting column.

-

-

Preparation of the Cbz-PEG3-NHS Ester Stock Solution:

-

Allow the vial of Cbz-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10- to 50-fold molar excess of the Cbz-PEG3-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Gently mix the reaction solution immediately after adding the NHS ester.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The incubation time may require optimization.

-

-

Quenching the Reaction:

-

Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted Cbz-PEG3-NHS ester and byproducts using dialysis, size-exclusion chromatography, or another suitable purification method.

-

Protocol 2: Deprotection of the Cbz Group (Optional)

Following the initial conjugation, the Cbz protecting group can be removed to reveal a primary amine for further modification.

-

Hydrogenolysis:

-

The Cbz group is typically removed by catalytic hydrogenation.

-

The purified conjugate is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

A palladium catalyst (e.g., 10% Pd/C) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure) until the deprotection is complete, as monitored by an appropriate analytical method (e.g., TLC, LC-MS).

-

The catalyst is removed by filtration.

-

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical reaction involved in the use of Benzyloxycarbonyl-PEG3-NHS ester.

In the reaction diagram, "Protein-NH₂" represents a primary amine on a protein, and "Cbz-PEG3-NHS ester" is the crosslinker. The reaction results in the formation of a stable amide bond, linking the protein to the PEG spacer, with the release of N-hydroxysuccinimide (NHS) as a byproduct.

This guide provides a foundational understanding of Benzyloxycarbonyl-PEG3-NHS ester and its application in bioconjugation. For specific applications, further optimization of the described protocols is recommended to achieve the desired conjugation efficiency and product purity.

References

Navigating the Nuances of Benzyloxycarbonyl-PEG3-NHS Ester: A Technical Guide to Storage and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the storage and stability of Benzyloxycarbonyl-PEG3-NHS (Cbz-PEG3-NHS) ester, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and proteomics. Aimed at researchers, scientists, and drug development professionals, this document outlines the key factors influencing the integrity of Cbz-PEG3-NHS ester and offers detailed protocols for assessing its stability, ensuring the reliability and reproducibility of experimental outcomes.

Core Concepts: Understanding the Instability of NHS Esters

The utility of Benzyloxycarbonyl-PEG3-NHS ester is intrinsically linked to the reactivity of its N-hydroxysuccinimide (NHS) ester group, which allows for efficient covalent labeling of primary amines on biomolecules. However, this reactivity also renders the molecule susceptible to degradation, primarily through hydrolysis. The benzyloxycarbonyl (Cbz) protecting group, while generally stable under acidic and basic conditions, can be cleaved under specific circumstances, further impacting the molecule's functionality.

The primary degradation pathway for Cbz-PEG3-NHS ester is the hydrolysis of the NHS ester, which competes with the desired amidation reaction. This process is significantly influenced by environmental factors, most notably moisture and pH.

Recommended Storage and Handling

To ensure the long-term viability of Benzyloxycarbonyl-PEG3-NHS ester, stringent storage and handling procedures are paramount. The following table summarizes the recommended conditions and key considerations:

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C or lower. | Minimizes the rate of hydrolysis and other potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, a key driver of NHS ester hydrolysis. |

| Form | Store as a solid (lyophilized powder). | The solid state is significantly more stable than solutions. |

| Light | Protect from light. | While not the primary degradation factor, prolonged exposure to light can potentially affect the molecule. |

| Handling | Allow the container to equilibrate to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold solid. |

| Solutions | Prepare solutions immediately before use. Avoid preparing stock solutions for long-term storage. | The NHS ester moiety hydrolyzes readily in solution, especially in aqueous and protic solvents. |

| Solvents | Use anhydrous, amine-free solvents (e.g., DMSO, DMF) for reconstitution. | Minimizes hydrolysis and prevents reaction with amine-containing solvents. |

Stability Profile: The Impact of Environmental Factors

The stability of Benzyloxycarbonyl-PEG3-NHS ester is a critical consideration for its successful application. The following table provides a summary of its stability under various conditions, with a focus on the degradation of the NHS ester moiety.

| Condition | Stability | Key Degradation Pathway |

| Solid State (desiccated, -20°C) | High | Minimal degradation. |

| Aqueous Solution (pH 7) | Low (half-life of hours) | Hydrolysis of the NHS ester to the corresponding carboxylic acid.[1] |

| Aqueous Solution (pH > 8.5) | Very Low (half-life of minutes) | Rapid hydrolysis of the NHS ester.[1] |

| Organic Solvents (anhydrous DMSO, DMF) | Moderate | Slower hydrolysis compared to aqueous solutions, but still susceptible to trace moisture. |

| Acidic Conditions | Cbz group is generally stable. | The Cbz protecting group is resistant to cleavage under many acidic conditions. |

| Basic Conditions | Cbz group is generally stable. | The Cbz group is also resistant to many basic conditions. |

| Hydrogenolysis | Cbz group is labile. | The Cbz group is readily cleaved by catalytic hydrogenation. |

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of Benzyloxycarbonyl-PEG3-NHS ester, particularly after storage or when troubleshooting conjugation reactions, its stability can be assessed using the following experimental protocols.

Quantification of NHS Ester Hydrolysis via HPLC

This method allows for the quantitative determination of the remaining active NHS ester by separating and quantifying the parent compound and its hydrolyzed carboxylic acid byproduct.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Benzyloxycarbonyl-PEG3-NHS ester in anhydrous acetonitrile (B52724).

-

To initiate hydrolysis, dilute an aliquot of the stock solution into a buffered aqueous solution (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 7.0) to a final concentration of 0.1 g/L.[2]

-

Incubate the solution at a controlled temperature (e.g., 25°C).

-

At various time points, inject aliquots of the reaction mixture onto the HPLC system.

-

-

HPLC Conditions:

-

Column: A hydrophilic interaction chromatography (HILIC) column is recommended for separating the polar NHS from the less polar NHS ester.[2][3]

-

Mobile Phase: An isocratic mobile phase of 90% acetonitrile and 10% 10 mM aqueous ammonium acetate (pH 7.5) can be effective.[3]

-

Flow Rate: 0.4 mL/min.[3]

-

Detection: UV detection at 260 nm, where the released N-hydroxysuccinimide (NHS) has a strong absorbance.[1]

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the Benzyloxycarbonyl-PEG3-NHS ester and the corresponding increase in the peak area of the hydrolyzed product over time.

-

The percentage of active NHS ester remaining can be calculated at each time point.

-

Stability Assessment by Quantitative ¹H NMR (qNMR)

qNMR provides a powerful tool for assessing the purity and degradation of Benzyloxycarbonyl-PEG3-NHS ester by integrating the signals of specific protons in the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the Benzyloxycarbonyl-PEG3-NHS ester sample.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆) that does not have signals overlapping with the key analyte signals.

-

Add a known amount of an internal standard (a stable compound with a simple, well-resolved NMR signal in a clean region of the spectrum) to the NMR tube.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.

-

-

Data Analysis:

-

Integrate the characteristic signals of the Benzyloxycarbonyl-PEG3-NHS ester (e.g., protons on the succinimide (B58015) ring) and the internal standard.

-

The purity of the NHS ester can be calculated by comparing the integral of its protons to the integral of the known amount of the internal standard.

-

By analyzing samples over time, the rate of degradation can be determined.

-

Visualizing Degradation and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway and a typical experimental workflow for stability assessment.

Conclusion

The stability of Benzyloxycarbonyl-PEG3-NHS ester is a critical parameter that dictates the success of bioconjugation and other molecular labeling experiments. By adhering to strict storage and handling protocols and understanding the factors that contribute to its degradation, researchers can ensure the integrity and reactivity of this versatile linker. The experimental protocols outlined in this guide provide robust methods for quantifying the stability of Benzyloxycarbonyl-PEG3-NHS ester, enabling scientists to confidently utilize this reagent in their research and development endeavors.

References

Methodological & Application

Protocol for Protein Labeling with Benzyloxycarbonyl-PEG3-NHS Ester: Application Notes for Researchers and Drug Development Professionals

Introduction

Benzyloxycarbonyl-PEG3-NHS ester is a versatile reagent employed in bioconjugation, particularly for the modification of proteins and other biomolecules. This reagent features a terminal N-hydroxysuccinimide (NHS) ester, a short polyethylene (B3416737) glycol (PEG) spacer, and a benzyloxycarbonyl (Cbz or Z) protecting group. The NHS ester facilitates covalent linkage to primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, forming a stable amide bond.[1][2][3] The PEG3 linker enhances the water solubility of the modified molecule.[4] This application note provides a detailed protocol for the labeling of proteins with Benzyloxycarbonyl-PEG3-NHS ester, along with essential considerations for successful conjugation and subsequent purification. This methodology is particularly relevant for applications in drug development, such as the synthesis of PROTACs (Proteolysis Targeting Chimeras), where this molecule can serve as a PEG-based linker.[5][6][7]

Principle of Reaction

The labeling reaction is based on the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[8][9][10] At lower pH, the amine group is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[2][9]

Materials and Equipment

Reagents

-

Protein of interest

-

Benzyloxycarbonyl-PEG3-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[8][9]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or 0.1 M Phosphate Buffer (pH 8.3-8.5).[8][9] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[11][12]

-

Quenching Reagent (optional): 1 M Tris-HCl (pH 8.0) or 1 M glycine (B1666218)

-

Purification Supplies:

Equipment

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Reaction tube rotator or shaker

-

Spectrophotometer (for protein concentration determination)

-

Chromatography system (for SEC)